molecular formula C11H16N2O3 B2756534 2-(2-methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide CAS No. 2034238-05-4

2-(2-methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide

Cat. No.: B2756534
CAS No.: 2034238-05-4
M. Wt: 224.26
InChI Key: QNXUARUQPRJVBL-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a carboxamide group and a methoxyethoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide typically involves the reaction of 4-cyanopyridine with 2-(2-methoxyethoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: Known for its use as a solvent and in the synthesis of various chemicals.

    (2-Methoxyethoxy)acetic acid: Used as a biomarker for exposure to certain industrial chemicals.

    Ethanol, 2-(2-methoxyethoxy)-: Commonly used in chemical synthesis and as a solvent.

Uniqueness

2-(2-Methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Biological Activity

2-(2-Methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide, often referred to as compound 1, is a pyridine derivative that has garnered interest in various biological applications due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's structure can be represented as follows:

  • Chemical Name : this compound
  • Molecular Formula : C13H17N1O3
  • Molecular Weight : 249.28 g/mol

Research indicates that this compound acts primarily through the following mechanisms:

  • Nicotinamide Phosphoribosyltransferase (NAMPT) Activation :
    • The compound has been shown to activate NAMPT, an enzyme crucial for the NAD+ salvage pathway. Increased NAD+ levels are associated with enhanced cellular metabolism and energy production, which can have implications in treating metabolic disorders such as obesity and type 2 diabetes .
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties. For instance, related pyridine carboxamides have shown efficacy against various strains of bacteria, including those resistant to common antibiotics .
  • Antifungal Properties :
    • The compound has also been explored for its antifungal activity, particularly against fungal strains that pose significant health risks .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NAMPT ActivationIncreased NAD+ levels, improved metabolic regulation
AntibacterialEffective against ESBL-producing E. coli
AntifungalInhibition of fungal growth

Case Study 1: NAMPT Activation and Metabolic Regulation

A study conducted on high-fat diet-induced obese mice demonstrated that oral administration of a related compound significantly increased NAD+ levels and reduced body weight. This finding suggests that compounds similar to this compound could serve as effective anti-obesity agents by modulating metabolic pathways through NAMPT activation .

Case Study 2: Antibacterial Efficacy

In vitro studies have highlighted the antibacterial potential of pyridine carboxamides against resistant strains of E. coli. Compounds similar to this compound were found to bind effectively to the active site of β-lactamase enzymes, enhancing their efficacy as potential antibiotic agents .

Case Study 3: Antifungal Activity

Research into the antifungal properties of pyridine derivatives indicates that these compounds can inhibit the growth of various fungi. The mechanism appears to involve interference with fungal cell wall synthesis, leading to cell death .

Properties

IUPAC Name

2-(2-methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-13(2)11(14)9-4-5-12-10(8-9)16-7-6-15-3/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXUARUQPRJVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=NC=C1)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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